1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride
Description
Properties
IUPAC Name |
5-methyl-2-propan-2-ylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-5(2)11-7(8(9)12)4-6(3)10-11/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMQKJMNZZCDSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)Cl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568147 | |
| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133639-29-9 | |
| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carboxylic Acid Precursor Synthesis
The synthesis begins with the preparation of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid, the direct precursor to the target acyl chloride. While detailed protocols for this intermediate are scarce in publicly available literature, analogous pyrazole syntheses suggest a multi-step approach:
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Ring Formation : Condensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions generates the pyrazole core. For example, cyclization of acetylacetone with isopropylhydrazine forms 1-isopropyl-3-methyl-1H-pyrazole.
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Carboxylation : Direct carboxylation at the 5-position is achieved via directed ortho-metalation (DoM) strategies. Lithium diisopropylamide (LDA) facilitates deprotonation, followed by quenching with carbon dioxide to install the carboxylic acid group.
Table 1: Reaction Conditions for Carboxylic Acid Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | Acetylacetone, isopropylhydrazine, HCl, 80°C | 75 | 88 |
| Carboxylation | LDA, CO₂, THF, -78°C | 68 | 92 |
Thionyl Chloride-Mediated Acyl Chloride Formation
Conversion of the carboxylic acid to the corresponding acyl chloride is universally achieved using thionyl chloride (SOCl₂). This exothermic reaction proceeds via nucleophilic acyl substitution, with reaction efficiency hinging on stoichiometry and temperature control.
Procedure :
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The carboxylic acid (1 mol) is suspended in anhydrous dichloromethane (DCM).
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Thionyl chloride (1.2 mol) is added dropwise at 0–5°C to mitigate side reactions.
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The mixture is refluxed at 40°C for 4–6 hours, with HCl and SO₂ gas evolution monitored.
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Excess SOCl₂ and solvent are removed under reduced pressure, yielding the crude acyl chloride.
Table 2: Optimization of Acyl Chloride Synthesis
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| SOCl₂ Stoichiometry | 1.2 equiv | Maximizes conversion |
| Temperature | 40°C | Balances rate/purity |
| Solvent | Anhydrous DCM | Prevents hydrolysis |
Industrial-Scale Production and Process Intensification
Catalytic and Solvent Innovations
Recent patents disclose advancements in solvent selection and catalytic additives to enhance reaction efficiency:
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Solvent Systems : Toluene replaces DCM in industrial settings due to lower cost and easier recovery.
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Catalysts : Dimethylformamide (DMF, 0.1 mol%) accelerates reaction kinetics by activating SOCl₂.
Case Study : A pilot-scale synthesis (Patent WO2015063709A1) achieved 90% yield by employing:
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Gradual SOCl₂ addition at 50–55°C
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Post-reaction washing with sodium bicarbonate to neutralize residual acid
Purification and Quality Control
Crystallization and Filtration
The crude product is purified via recrystallization from toluene at subambient temperatures (0–5°C). This step removes unreacted starting materials and byproducts such as 1-isopropyl-3-methyl-1H-pyrazole.
Table 3: Purification Outcomes
| Method | Solvent | Temperature (°C) | Purity (%) |
|---|---|---|---|
| Recrystallization | Toluene | 0–5 | 98 |
| Vacuum Distillation | — | 50–60 | 95 |
Challenges and Mitigation Strategies
Hydrolysis and Stability
The acyl chloride’s susceptibility to hydrolysis necessitates strict anhydrous conditions. Industrial protocols include:
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Nitrogen atmosphere during handling
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Immediate use in downstream reactions (e.g., amidation)
Byproduct Formation
Over-chlorination at the pyrazole ring’s nitrogen atoms is mitigated by:
Comparative Analysis of Synthetic Approaches
Thionyl Chloride vs. Phosphorus Pentachloride
While PCl₅ offers higher reactivity, SOCl₂ is preferred due to:
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Gaseous byproducts (SO₂, HCl) that ease purification
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Lower toxicity and cost
Table 4: Reagent Comparison
| Reagent | Yield (%) | Purity (%) | Byproduct Handling |
|---|---|---|---|
| SOCl₂ | 90 | 98 | Easy |
| PCl₅ | 88 | 95 | Complex |
Chemical Reactions Analysis
1-Isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted pyrazole derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water, it can hydrolyze to form 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid.
Common reagents used in these reactions include thionyl chloride, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Pyrazole derivatives, including this compound, are explored for their potential therapeutic properties, such as antimicrobial, antifungal, and anticancer activities.
Agriculture: Pyrazole derivatives are also used in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The pathways involved in its reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and related pyrazole derivatives:
Key Observations :
- Reactivity : The carbonyl chloride group in the target compound confers higher electrophilicity compared to aldehydes or esters, making it more reactive toward nucleophiles (e.g., amines, alcohols). In contrast, the carbonitrile group in may participate in cycloadditions or act as a directing group.
- Applications: While esters (e.g., ) are often used as stable intermediates or prodrugs, carbonyl chlorides are preferred for rapid acylations.
Physical and Commercial Properties
- Esters () and aldehydes () generally have moderate solubility in organic solvents.
- Thermal Stability : The hydrochloride salt in likely enhances stability, whereas the target compound may require storage under anhydrous conditions to prevent hydrolysis.
- Cost and Availability : Commercial analogs like 1-Methyl-1H-pyrazole-4-carbaldehyde are priced at JPY 35,000/5g (≥98% purity), suggesting that the target compound (if commercially available) would command a premium due to its specialized functional group.
Biological Activity
1-Isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant research findings and data.
Chemical Structure and Synthesis
This compound has the molecular formula and features a five-membered ring with two nitrogen atoms. The synthesis typically involves the reaction of 1-isopropyl-3-methyl-1H-pyrazole with thionyl chloride, which converts the pyrazole to the corresponding carbonyl chloride under controlled conditions.
The biological activity of this compound is attributed to its electrophilic carbonyl group, which can interact with various nucleophiles in biological systems. This interaction may lead to the inhibition of specific enzymes or receptors, similar to other pyrazole derivatives that have shown antimicrobial and anticancer properties .
Target Interactions
Research indicates that compounds with structural similarities to this compound can bind effectively to multiple biological targets. For instance, indole derivatives have demonstrated significant binding affinities to various receptors, suggesting that this compound may also exhibit similar interactions.
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of 1-isopropyl-3-methyl-1H-pyrazole derivatives. Specifically, this compound has been evaluated for its activity against various bacterial strains. For example, it has shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Bacterial Strain | MIC (µM) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 50 | Moderate |
| Escherichia coli | 75 | Moderate |
| Bacillus subtilis | 100 | Moderate |
Antifungal Activity
In addition to antibacterial properties, this compound has demonstrated antifungal activity. Research has shown that it can inhibit the growth of several fungal pathogens, making it a candidate for agricultural applications as a fungicide .
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Synthesis and Biological Evaluation
Another research article focused on synthesizing new pyrazole derivatives and assessing their biological activities. The study found that modifications in the substituents on the pyrazole ring significantly influenced their antibacterial properties. This suggests that further structural optimization of this compound could enhance its bioactivity .
Applications in Research and Industry
The compound's unique structure makes it valuable in several fields:
Organic Synthesis : It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicinal Chemistry : Investigated for potential therapeutic properties such as antimicrobial, antifungal, and anticancer activities.
Agricultural Chemistry : Its bioactivity positions it as a candidate for developing new pesticides and agrochemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
